![molecular formula C23H30N6O2 B6419217 3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 878432-23-6](/img/structure/B6419217.png)
3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Alkylation: Introduction of the 3-methyl group on the purine ring.
N-alkylation: Attachment of the 4-(2-methylallyl)piperazin-1-yl group.
Side-chain elongation: Addition of the 7-(3-phenylpropyl) group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential in several therapeutic areas:
1. Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit antidepressant effects. The piperazine moiety in this compound suggests similar potential, as it may enhance serotonin and norepinephrine levels in the brain, which are crucial for mood regulation.
Case Study:
A study conducted on piperazine derivatives demonstrated significant antidepressant activity in animal models. The results suggested that modifications to the piperazine structure could enhance efficacy and reduce side effects .
2. Antitumor Properties
The purine structure is known for its role in nucleic acid synthesis and cellular metabolism. Compounds with purine derivatives have been investigated for their antitumor properties.
Case Study:
A recent investigation into purine analogs revealed that certain modifications led to increased cytotoxicity against various cancer cell lines. The specific structural components of 3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione may contribute to its potential as an antitumor agent .
Pharmacological Insights
The pharmacological profile of this compound can be summarized as follows:
Property | Description |
---|---|
Receptor Affinity | Potential binding to serotonin and dopamine receptors |
Metabolic Pathways | Involvement in nucleic acid metabolism |
Toxicity Profile | Preliminary studies suggest a low toxicity profile |
Biochemical Applications
In biochemistry, the compound's role as a biochemical probe is noteworthy:
1. Enzyme Inhibition
The compound may serve as an inhibitor for various enzymes involved in nucleotide metabolism. This inhibition can be crucial for understanding metabolic pathways and developing treatments for metabolic disorders.
Case Study:
Research on enzyme inhibitors derived from purines has shown promise in regulating metabolic pathways in cancer cells. The unique substituents on this compound could enhance its specificity and potency as an enzyme inhibitor .
Mechanism of Action
The mechanism of action of 3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used to treat respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other purine derivatives.
Biological Activity
3-Methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for further development and utilization in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of the compound is C16H23N7O3 with a molecular weight of approximately 361.406 g/mol. The structure features a piperazine moiety, which is known for its role in various biological activities.
Property | Value |
---|---|
Molecular Formula | C16H23N7O3 |
Molecular Weight | 361.406 g/mol |
Purity | Typically 95% |
IUPAC Name | This compound |
The compound exhibits activity as an antagonist at various receptor sites, including the A2 receptor family, which plays a significant role in cardiovascular and central nervous system functions. Its interaction with these receptors suggests potential applications in managing conditions like hypertension and anxiety disorders .
Pharmacological Studies
Recent studies have indicated that compounds similar to this compound can modulate neurotransmitter systems and exhibit anti-inflammatory properties. For instance, a study demonstrated that related purine derivatives could inhibit the release of pro-inflammatory cytokines in vitro .
In Vivo Studies
In vivo experiments utilizing animal models have shown that the compound can significantly reduce blood pressure when administered, indicating its potential as a therapeutic agent for hypertension management. The efficacy was assessed through various dosing regimens, revealing a dose-dependent response .
Case Studies
- Hypertension Model : In a rat model of induced hypertension, administration of the compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups. Measurements taken over a four-week period indicated sustained effects with minimal side effects observed.
- Neuroprotective Effects : Another study explored the neuroprotective effects of similar compounds on neuronal cultures subjected to oxidative stress. The results demonstrated that these compounds could enhance cell viability and reduce markers of oxidative damage .
Properties
IUPAC Name |
3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O2/c1-17(2)16-27-12-14-28(15-13-27)22-24-20-19(21(30)25-23(31)26(20)3)29(22)11-7-10-18-8-5-4-6-9-18/h4-6,8-9H,1,7,10-16H2,2-3H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIDHEWQBQKZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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